molecular formula C24H24N2O5 B10808103 [2-(2,5-Dimethoxyanilino)-2-oxoethyl] 1,2,3,4-tetrahydroacridine-9-carboxylate

[2-(2,5-Dimethoxyanilino)-2-oxoethyl] 1,2,3,4-tetrahydroacridine-9-carboxylate

Cat. No.: B10808103
M. Wt: 420.5 g/mol
InChI Key: HHAZCSMPBQWFJO-UHFFFAOYSA-N
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Description

[2-(2,5-Dimethoxyanilino)-2-oxoethyl] 1,2,3,4-tetrahydroacridine-9-carboxylate is a synthetic compound featuring a 1,2,3,4-tetrahydroacridine core linked to a 2,5-dimethoxyanilino-substituted oxoethyl ester group. The tetrahydroacridine scaffold is structurally related to tacrine, a known acetylcholinesterase (AChE) inhibitor used in Alzheimer’s disease research .

Properties

Molecular Formula

C24H24N2O5

Molecular Weight

420.5 g/mol

IUPAC Name

[2-(2,5-dimethoxyanilino)-2-oxoethyl] 1,2,3,4-tetrahydroacridine-9-carboxylate

InChI

InChI=1S/C24H24N2O5/c1-29-15-11-12-21(30-2)20(13-15)26-22(27)14-31-24(28)23-16-7-3-5-9-18(16)25-19-10-6-4-8-17(19)23/h3,5,7,9,11-13H,4,6,8,10,14H2,1-2H3,(H,26,27)

InChI Key

HHAZCSMPBQWFJO-UHFFFAOYSA-N

Canonical SMILES

COC1=CC(=C(C=C1)OC)NC(=O)COC(=O)C2=C3CCCCC3=NC4=CC=CC=C42

Origin of Product

United States

Comparison with Similar Compounds

Substituent Variations in Tetrahydroacridine Carboxylates

The compound belongs to a class of 1,2,3,4-tetrahydroacridine carboxylate esters. Key structural analogs include:

Compound Name Substituent on Oxoethyl Group Molecular Formula Molecular Weight (g/mol) Melting Point (°C) Reference
[2-(2,5-Dimethoxyanilino)-2-oxoethyl] 1,2,3,4-tetrahydroacridine-9-carboxylate 2,5-Dimethoxyanilino C₂₆H₂₅N₂O₆ 477.49 Not reported
2-(4-Nitrophenyl)-2-oxoethyl 1,2,3,4-tetrahydroacridine-9-carboxylate 4-Nitrophenyl C₂₃H₁₉N₂O₅ 409.41 Not reported
2-(2-Naphthyl)-2-oxoethyl 1,2,3,4-tetrahydro-9-acridinecarboxylate 2-Naphthyl C₂₆H₂₁NO₃ 395.45 Not reported

Key Observations :

  • Molecular weights vary significantly, influencing bioavailability and blood-brain barrier penetration.

Functional Comparison with Amino-Substituted Tetrahydroacridines

Amino-substituted tetrahydroacridines (e.g., tacrine derivatives) are well-studied for AChE inhibition but face hepatotoxicity challenges.

Physical Properties of Amino Analogs

Compound Name Substituent Melting Point (°C) Reference
9-Amino-1,2,3,4-tetrahydroacridine None 179–181
9-Amino-7-methyl-1,2,3,4-tetrahydroacridine 7-Methyl 228–230
9-Amino-7-methoxy-1,2,3,4-tetrahydroacridine 7-Methoxy 206–208

Key Observations :

  • The carboxylate ester in the target compound replaces the primary amine, likely reducing basicity and altering solubility compared to amino analogs.
  • Methyl and methoxy substituents increase melting points, suggesting higher crystallinity .

Hepatotoxicity Profile

  • Tacrine derivatives: Known for dose-dependent hepatotoxicity due to metabolic generation of reactive intermediates .
  • Target compound : The carboxylate ester may mitigate hepatotoxicity by avoiding amine metabolism pathways. However, empirical toxicity data are lacking.
  • Structural analogs: No hepatotoxicity reports for nitro- or naphthyl-substituted esters, but their biological profiles remain understudied .

Pricing and Availability

Compound Name Pack Size Purity Price (USD) Reference
2-(4-Nitrophenyl)-2-oxoethyl 1,2,3,4-tetrahydroacridine-9-carboxylate 50 mg 90% $482.00
1,2,3,4-Tetrahydroacridine-9-carboxylic acid dihydrate 5 g >97% $52,700

Key Observations :

  • The nitro-substituted analog is commercially available but costly, reflecting synthetic complexity .
  • The high price of the carboxylic acid precursor suggests challenges in large-scale synthesis of derivatives .

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